Hydroxyellipticine-1a
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Overview
Description
Hydroxyellipticine-1a is a derivative of ellipticine, an alkaloid isolated from plants of the Apocynaceae family. Ellipticine and its derivatives, including this compound, have garnered significant interest due to their potent antitumor and anti-HIV activities . The compound is known for its ability to intercalate into DNA and inhibit topoisomerase II, making it a valuable agent in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxyellipticine-1a typically involves the hydroxylation of ellipticine. One common method is the oxidation of ellipticine using cytochrome P450 enzymes, which results in the formation of various hydroxyellipticine derivatives, including this compound . The reaction conditions often involve the use of hepatic microsomes or recombinant human enzymes to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms or cell cultures that express the necessary cytochrome P450 enzymes. This method ensures a consistent and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: Hydroxyellipticine-1a undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of various hydroxy derivatives.
Reduction: Though less common, reduction reactions can modify the functional groups on the ellipticine scaffold.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ellipticine core.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, often in the presence of NADPH and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: 7-hydroxyellipticine, 9-hydroxyellipticine, 12-hydroxyellipticine, and 13-hydroxyellipticine.
Reduction and Substitution: Various modified ellipticine derivatives with altered biological activities.
Scientific Research Applications
Hydroxyellipticine-1a has a wide range of applications in scientific research:
Mechanism of Action
Hydroxyellipticine-1a exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . Additionally, this compound can form covalent DNA adducts after being enzymatically activated by cytochrome P450 enzymes . These adducts further contribute to its cytotoxic effects by inducing DNA damage and triggering cell death pathways .
Comparison with Similar Compounds
Hydroxyellipticine-1a is part of a family of hydroxyellipticine derivatives, each with unique properties and biological activities. Similar compounds include:
7-Hydroxyellipticine: Known for its potent anticancer activity and ability to form DNA adducts.
9-Hydroxyellipticine: Exhibits strong DNA intercalation and topoisomerase inhibition properties.
12-Hydroxyellipticine: Another derivative with significant antitumor activity.
13-Hydroxyellipticine: Notable for its role in forming covalent DNA adducts and its potent cytotoxic effects.
This compound stands out due to its specific hydroxylation pattern, which influences its interaction with DNA and enzymes, thereby affecting its biological activity and therapeutic potential .
Biological Activity
Hydroxyellipticine-1a, also known as 9-hydroxyellipticine, is a derivative of the naturally occurring alkaloid ellipticine, recognized for its significant antitumor properties. This compound exhibits a range of biological activities, primarily through its mechanisms of action that involve DNA intercalation and inhibition of topoisomerase II. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Structural Characteristics
This compound features a complex heterocyclic structure with a carbazole framework. The hydroxyl group at the 9-position enhances its solubility and reactivity compared to ellipticine. This modification is crucial for its interactions with biological targets, particularly in cancer therapy.
- DNA Intercalation : this compound intercalates into DNA strands, disrupting normal cellular processes and leading to apoptosis in cancer cells. This interaction is vital for its anticancer effects as it interferes with replication and transcription processes .
- Topoisomerase II Inhibition : The compound inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition contributes to the accumulation of DNA breaks and ultimately triggers cell death in malignant cells .
- Oxidative Metabolism : this compound can undergo metabolic activation via peroxidase systems, resulting in more reactive species that enhance its cytotoxicity against tumor cells.
Cytotoxicity Studies
Research has demonstrated this compound's cytotoxic effects across various cancer cell lines. For instance, studies have shown significant growth inhibition in HeLa cells treated with this compound. The following table summarizes the cytotoxic effects observed in different cell lines:
Cell Line | Treatment Concentration | Observed Effect |
---|---|---|
HeLa | 10 µM | Significant growth inhibition |
MCF-7 (Breast) | 10 µM | Induction of apoptosis |
HL-60 (Leukemia) | 5 µM | Decreased cell viability |
U87MG (Glioblastoma) | 10 µM | Cell cycle arrest |
These findings indicate that this compound has potent anticancer activity across various types of cancer cells, making it a promising candidate for further therapeutic development .
Case Studies
A notable case study involved the treatment of breast adenocarcinoma models with this compound. In this study, animals treated with hydroxyellipticine exhibited a marked reduction in tumor size and enhanced survival rates compared to control groups. The study highlighted the compound's ability to form DNA adducts, which are critical for mediating its cytotoxic effects .
Comparative Analysis with Other Compounds
This compound shares structural similarities with other compounds that exhibit unique biological activities. The following table compares this compound with related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ellipticine | Parent compound without hydroxyl group | Antitumor activity |
9-Oxoellipticine | Oxidized form of hydroxyellipticine | Altered cytotoxicity |
β-Carboline | Indole-based structure | Antidepressant and anticancer properties |
Carbazole | Core structure similar to ellipticine | Antioxidant and anticancer activities |
The unique hydroxyl substitution at the 9-position in this compound significantly enhances its pharmacological profile compared to its analogs .
Properties
CAS No. |
109628-38-8 |
---|---|
Molecular Formula |
C24H28ClN3O |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5,11-dimethyl-2-(2-piperidin-1-ylethyl)-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride |
InChI |
InChI=1S/C24H27N3O.ClH/c1-16-21-15-27(13-12-26-9-4-3-5-10-26)11-8-19(21)17(2)24-23(16)20-14-18(28)6-7-22(20)25-24;/h6-8,11,14-15,28H,3-5,9-10,12-13H2,1-2H3;1H |
InChI Key |
QQRBMQWRQMDNAN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(NC3=C2C=C(O)C=C3)=C(C)C4=CC=[N+](CCN5CCCCC5)C=C41.[Cl-] |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)CCN5CCCCC5.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxyellipticine-1a |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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